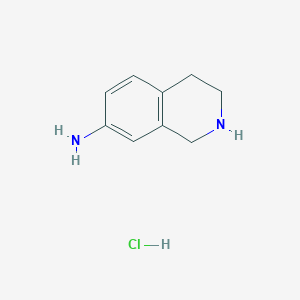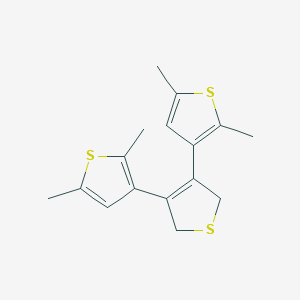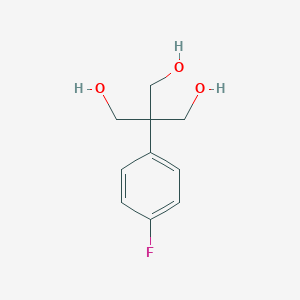
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) is a complex organic compound with the molecular formula C40H46O10 and a molecular weight of 686.8 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyl and enoyloxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and acylation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as pyridine or triethylamine. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: These compounds share structural similarities with 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) and are used in similar applications.
Phenyl esters: These compounds also contain ester functional groups and are studied for their chemical reactivity and applications in various fields
Uniqueness
What sets 1,4-Phenylene bis(4-((6-(acryloyloxy)-3-methylhexyl)oxy)benzoate) apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on developing new materials and understanding complex biochemical processes .
Propriétés
Numéro CAS |
150809-89-5 |
|---|---|
Formule moléculaire |
C40H46O10 |
Poids moléculaire |
686.8 g/mol |
Nom IUPAC |
[4-[4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C40H46O10/c1-5-37(41)47-25-7-9-29(3)23-27-45-33-15-11-31(12-16-33)39(43)49-35-19-21-36(22-20-35)50-40(44)32-13-17-34(18-14-32)46-28-24-30(4)10-8-26-48-38(42)6-2/h5-6,11-22,29-30H,1-2,7-10,23-28H2,3-4H3 |
Clé InChI |
CCZGSGWJFBKJLV-UHFFFAOYSA-N |
SMILES |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
SMILES canonique |
CC(CCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCOC(=O)C=C |
Synonymes |
Benzoic acid, 4-[[3-Methyl-6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-, 1,4-phenylene ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)









